molecular formula C4H12ClNO2 B077265 Diethanolamine hydrochloride CAS No. 14426-21-2

Diethanolamine hydrochloride

Cat. No. B077265
CAS RN: 14426-21-2
M. Wt: 141.6 g/mol
InChI Key: VJLOFJZWUDZJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethanolamine hydrochloride is a compound with the molecular formula C4H12ClNO2 . It is also known by other names such as Ethanol, 2,2’-iminobis-, hydrochloride, and ETHANOL, 2,2’-IMINODI-, HYDROCHLORIDE . It is a white solid at room temperature, but due to its tendencies to absorb water, it is often found in a colorless, viscous liquid state .


Synthesis Analysis

Diethanolamine hydrochloride can be produced from the reaction of ethylene oxide (EO) with anhydrous ammonia . A catalytic process has been developed for selective diethanolamine production from EO and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements . Another synthesis method involves the nitration of diethanolamine hydrochloride (DEAHC) with the fuming nitric acid/acetic anhydride (HNO3/Ac2O) system .


Molecular Structure Analysis

The molecular structure of Diethanolamine hydrochloride can be represented by the SMILES string Cl.OCCNCCO . The InChI representation is InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H .


Physical And Chemical Properties Analysis

Diethanolamine hydrochloride has a molecular weight of 141.60 g/mol . It has a refractive index of 1.517 (lit.) and a density of 1.261 g/mL at 25 °C (lit.) . It is soluble in water, methanol, acetone, ethanol, chloroform, and glycerine .

Scientific Research Applications

    Cosmetics and Personal Care Products

    • Diethanolamine (DEA) is commonly used in cosmetic products . It is a precursor of N-nitrosodiethanolamine (NDELA), an animal carcinogen .
    • A gas chromatographic (GC) method was developed for determining DEA in fatty acid diethanolamides . Methanolic solutions of the amides were analyzed by GC with flame ionization detection .
    • In a survey of commercial fatty acid diethanolamides, DEA was found at levels ranging from 1.1 to 14.0% .

    Chemical Synthesis

    • Diethanolamine hydrochloride was used in the synthesis of N-monophenylpiperazine diethanolammonium chloride .
    • This compound is required for the preparation of diethanolammonium-tetrachloridopalladate (II) complex .

    Biological Activity

    • Diethanolamine (DEA) and its derivatives have shown various biological activities .
    • These include antimicrobial, anticancer, antitubercular, antioxidant, antiplatelet aggregation, and anesthetic activities .

    Surfactant and Corrosion Inhibitor

    • Diethanolamine (DEA) is used as a surfactant and a corrosion inhibitor .
    • It is used to remove hydrogen sulfide and carbon dioxide from natural gas .

    Polymerization Reactions

    • DEA has been used in polymerization reactions .
    • It can act as a catalyst or a reactant in the formation of various polymers .

    Synthesis of Heterocycles, Crown Ethers, Mannich Bases, and Ionic Liquids

    • DEA has been used in the synthesis of heterocycles, crown ethers, Mannich bases, and ionic liquids .
    • These compounds have a wide range of applications in chemistry and materials science .

    Corrosion Inhibitor for Reinforced Concrete

    • Diethanolamine is used as a corrosion inhibitor for reinforced concrete steel rebar .
    • The presence of fly ash and admixture of M25 grade conplast SP 430, strengthened the concrete .

    Gas Treatment

    • Diethanolamine is used to remove hydrogen sulfide and carbon dioxide from natural gas .

Safety And Hazards

Diethanolamine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOFJZWUDZJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884752
Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethanolamine hydrochloride

CAS RN

14426-21-2
Record name Diethanolamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14426-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-iminobis-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(hydroxyethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHANOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethanolamine hydrochloride
Reactant of Route 2
Diethanolamine hydrochloride
Reactant of Route 3
Diethanolamine hydrochloride
Reactant of Route 4
Diethanolamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Diethanolamine hydrochloride
Reactant of Route 6
Diethanolamine hydrochloride

Citations

For This Compound
239
Citations
S Lakra, VJ Jadhav, SR Garg - Food Analytical Methods, 2016 - Springer
… Diethanolamine hydrochloride buffer solution (pH 10.6) was prepared by dissolving 15.8 g of diethanolamine hydrochloride in … in 1 L of diethanolamine hydrochloride buffer solution. …
Number of citations: 32 link.springer.com
JZ Liu, M Dapice, S Khan - Journal of bacteriology, 1990 - Am Soc Microbiol
… diethanolamine hydrochloride (pH 8.5) (36). After washing and a further 15 min of incubation with 0.4 M KCl-50 mM diethanolamine hydrochloride (… in the diethanolamine hydrochloride (…
Number of citations: 40 journals.asm.org
W Li, W Feng, J Hao, Z Guo, L Chen… - … Process Research & …, 2019 - ACS Publications
… To deal with the disadvantages of the synthesis route in Scheme 1, a one-pot synthesis of DINA by nitration of diethanolamine hydrochloride (DEAHC) was developed in this work. The …
Number of citations: 6 pubs.acs.org
JB Zeng, F Wu, CL Huang, YS He, YZ Wang - ACS Macro Letters, 2012 - ACS Publications
… ionic groups were incorporated into PES by copolymerization of PES diol (HO-PES–OH, with M n determined by 1 H NMR of 5780 g mol –1 ) and diethanolamine hydrochloride (DEAH) …
Number of citations: 43 pubs.acs.org
ZJ Vejdělek, M Bartošová… - Collection of Czechoslovak …, 1977 - cccc.uochb.cas.cz
… Amine VII was used for preparation of the piperazine derivati.ve XII by fusion with diethanolamine hydrochloride and by alkylation with N,N-bis(2-chloroethyl)amine. Acylation of Xli with …
Number of citations: 6 cccc.uochb.cas.cz
T Nakamura, H Tokuda, T Unemoto - Biochimica et Biophysica Acta (BBA) …, 1982 - Elsevier
… containing 50 mM diethanolamine hydrochloride (pH 8.5) using a volume equal to half that … coli, 0.14 M chloride salt of a desired cation along with 50 mM diethanolamine hydrochloride (…
Number of citations: 70 www.sciencedirect.com
JR Trowbridge, RA Falk, IJ Krems - The Journal of Organic …, 1955 - ACS Publications
… a tenfold excess of diethanolamine hydrochloride over lauroyl … diethanolamine hydrochloride was found. Similarly, we were … , IV*HC1, and diethanolamine hydrochloride, so that an …
Number of citations: 41 pubs.acs.org
ZD Petrović, D Hadjipavlou-Litina, E Pontiki… - Bioorganic …, 2009 - Elsevier
… Diethanolamine hydrochloride was prepared by slowly dropping hydrochloric acid to diethanolamine dichlormetane solution. Hydrochloric acid was added excessively to 5% of the …
Number of citations: 18 www.sciencedirect.com
PD Mize, RA Hoke, CP Lin, JE Reardon… - Analytical biochemistry, 1989 - Elsevier
… To a microtiter plate was added 200 $/well of a 1 mM diethanolamine hydrochloride buffer, pH 9.8, containing 0.5 mM MgC& and 0.02% (w/v) ovalbumin. Alkaline phosphatase was …
Number of citations: 75 www.sciencedirect.com
RK Gajfutdinova, PI Tobol'chenko… - Zhurnal Neorganicheskoj …, 1983 - inis.iaea.org
… at 25 and 50 deg C in ternary water-salt systems consisting of cerium chloride and mono-(1), di-(2) and triethanolamine (3) hydrochlorides as well as diethanolamine hydrochloride and …
Number of citations: 2 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.